molecular formula C18H43NO6Si2 B083528 Bis(3-(triethoxysilyl)propyl)amine CAS No. 13497-18-2

Bis(3-(triethoxysilyl)propyl)amine

Cat. No.: B083528
CAS No.: 13497-18-2
M. Wt: 425.7 g/mol
InChI Key: RWLDCNACDPTRMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(triethoxysilyl)propyl)amine typically involves the hydrolysis and condensation polymerization of the precursor compound under neutral conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 160°C and a pressure of 0.6 mmHg .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The compound is typically supplied in steel pails, drums, or IBC containers and has a shelf life of one year when stored in a dry and cool place .

Chemical Reactions Analysis

Types of Reactions: Bis(3-(triethoxysilyl)propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Bis(3-(triethoxysilyl)propyl)amine (BTESPA) is a silane compound that has gained attention for its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of BTESPA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

BTESPA has the molecular formula C_{18}H_{43NO_6Si_2 and a molecular weight of 425.71 g/mol. It is characterized by two triethoxysilyl groups attached to a central amine, which enhances its reactivity and ability to form siloxane networks. The compound's properties include:

  • Purity: 95%
  • Boiling Point: 160 °C at 0.6 mmHg
  • Density: 0.97 g/mL
  • Flash Point: 162 °C

Synthesis and Characterization

BTESPA can be synthesized through a sol-gel process involving hydrolysis and condensation of triethoxysilane derivatives. Studies have shown that the presence of amine units in BTESPA enhances the formation of polysilsesquioxane membranes, which exhibit significant water permeance and ion rejection capabilities, making them suitable for applications in water purification and desalination .

Table 1: Key Properties of BTESPA

PropertyValue
Molecular FormulaC₁₈H₄₃N₆O₆Si₂
Molecular Weight425.71 g/mol
Purity95%
Boiling Point160 °C
Density0.97 g/mL
Flash Point162 °C

Biological Activity

The biological activity of BTESPA has been investigated in various contexts, including its role as a coupling agent in biomedical applications and its effects on cell behavior.

  • Cell Adhesion: BTESPA acts as a coupling agent that promotes adhesion between inorganic substrates and organic materials. This property is particularly useful in biomedical devices where strong bonding to metal or glass surfaces is required .
  • Antimicrobial Properties: Research indicates that silane compounds like BTESPA can enhance the antimicrobial properties of coatings applied to medical devices, reducing the risk of infection .
  • Drug Delivery Systems: The ability of BTESPA to form stable siloxane networks makes it a candidate for drug delivery systems, where controlled release of therapeutic agents is essential.

Case Studies

  • Water Purification Membranes: A study demonstrated that BTESPA-derived membranes achieved a NaCl rejection rate of 97% during reverse osmosis experiments, highlighting its potential for desalination applications .
  • Corrosion Resistance: In another study, mixtures containing BTESPA improved the corrosion resistance of metal substrates significantly, indicating its applicability in protective coatings for medical devices .

Research Findings

Recent investigations into the biological activity of BTESPA have revealed several promising findings:

  • Enhanced Cell Growth: In vitro studies suggest that surfaces treated with BTESPA promote better cell attachment and proliferation compared to untreated surfaces.
  • Biocompatibility: The compound has shown low cytotoxicity levels in various cell lines, supporting its potential use in biomedical applications.

Table 2: Summary of Biological Activity Research Findings

Study FocusKey Findings
Water PurificationNaCl rejection rate: 97%
Antimicrobial ActivityEnhanced antimicrobial properties in coatings
Drug Delivery SystemsPotential for controlled release mechanisms
Cell Adhesion & GrowthImproved cell attachment and proliferation

Properties

IUPAC Name

3-triethoxysilyl-N-(3-triethoxysilylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H43NO6Si2/c1-7-20-26(21-8-2,22-9-3)17-13-15-19-16-14-18-27(23-10-4,24-11-5)25-12-6/h19H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLDCNACDPTRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H43NO6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065512
Record name 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13497-18-2
Record name Bis(triethoxysilylpropyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13497-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(triethoxysilyl)propylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
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Record name 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(triethoxysilylpropyl)amine
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Record name BIS(TRIETHOXYSILYL)PROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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